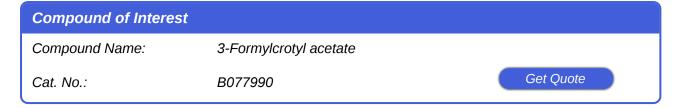


IUPAC name and CAS number for 3-Formylcrotyl acetate

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **3-Formylcrotyl Acetate**

Chemical Identity and Properties

3-Formylcrotyl acetate is a bifunctional organic compound that serves as a critical intermediate in various industrial syntheses, most notably in the production of Vitamin A.[1][2] Its structure contains both an aldehyde and an ester functional group, affording it versatile reactivity.[2]

The primary chemical identifiers and properties of **3-Formylcrotyl acetate** are summarized below. The most common isomer in industrial applications is the (E)-isomer.

Table 1: Chemical Identifiers for **3-Formylcrotyl Acetate**



Identifier	Value
IUPAC Name	[(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2]
CAS Number	14918-80-0[1][2][3][4]
Synonyms	3-Formylbut-2-enyl acetate, 4-acetoxy-2-methyl- 2-butenal, β-Formylcrotyl acetate[2][3][4][5]
Molecular Formula	C7H10O3[1][2][3]
Molecular Weight	142.15 g/mol [1][2][4]
InChI Key	LPDDKAJRWGPGSI-ZZXKWVIFSA-N[1][2]
Canonical SMILES	CC(=CCOC(=O)C)C=O[1][2]

Table 2: Physicochemical Properties

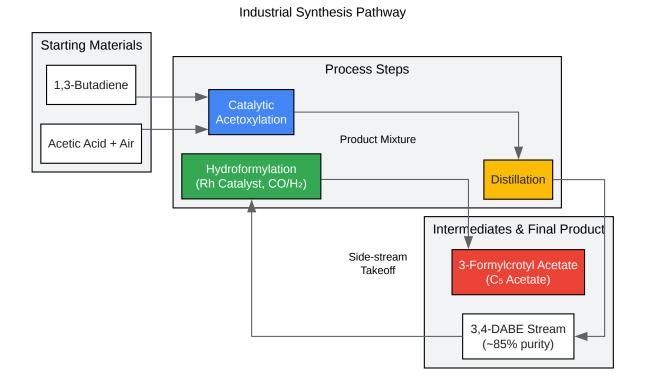
Property	Value
Appearance	Light Yellow Oil[6]
Molecular Weight	142.15 g/mol [4]
XLogP3-AA (LogP)	0.2[4]
Hydrogen Bond Donor Count	0[4]
Hydrogen Bond Acceptor Count	3[4]
Rotatable Bond Count	4[4]
Exact Mass	142.062994177 Da[4]
Topological Polar Surface Area	43.4 Ų[4]

Synthesis and Industrial Production

The industrial synthesis of **3-Formylcrotyl acetate** is intrinsically linked to the production of Vitamin A. The most prominent method is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[1][5][7]



Logical Flow of Industrial Synthesis



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Caption: Industrial production flow for **3-Formylcrotyl acetate**.

Experimental Protocol: Hydroformylation of 3,4-DABE

This protocol describes a representative lab-scale synthesis based on industrial processes.

- Reactor Preparation: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls is rendered inert by purging with nitrogen.
- Catalyst Loading: The reactor is charged with a rhodium-based catalyst, such as a rhodium
 carbonyl complex, under an inert atmosphere.[5][7] The solvent, typically an anhydrous ether
 like THF, is added.



- Reactant Addition: A stream of 3,4-diacetoxybut-1-ene (3,4-DABE), often at a purity of 75-90%, is introduced into the reactor.[5]
- Reaction Conditions: The reactor is sealed and pressurized with a stoichiometric mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas.[1] The pressure is maintained between 300 to 1200 atm, with a preferred range of 500-700 atm.[5][7] The temperature is raised to 60-120°C, with an optimal range of 80-105°C.[5][7]
- Monitoring: The reaction is monitored by sampling and GC analysis to determine the conversion of 3,4-DABE and the selectivity for 3-Formylcrotyl acetate.
- Workup and Purification: Upon completion, the reactor is cooled, and the pressure is
 carefully released. The crude product mixture is typically subjected to distillation to separate
 the 3-Formylcrotyl acetate from the catalyst and any unreacted starting materials. This step
 also facilitates the elimination of an acetic acid molecule.

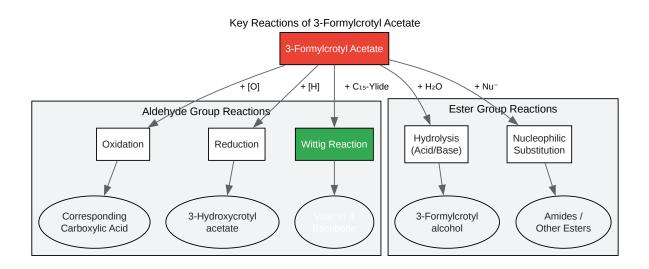
Table 3: Influence of Reaction Parameters on Hydroformylation

Parameter	Effect on Reaction
Temperature	Increasing temperature generally increases reaction rate but may decrease selectivity. Optimal range is 80-105°C.[5][7]
Pressure	High pressure (500-700 atm) is crucial for driving the reaction and maintaining catalyst stability.[5][7]
Catalyst	Rhodium carbonyl complexes are highly effective for achieving good regioselectivity towards the branched aldehyde product.[5][7]
CO/H ₂ Ratio	A 1:1 stoichiometric ratio is typically preferred for hydroformylation.[5]

Chemical Reactivity and Applications



The dual functionality of **3-Formylcrotyl acetate** makes it a versatile reagent. The aldehyde group acts as a potent electrophile, while the allylic acetate is a good leaving group, particularly in transition-metal-catalyzed reactions.[1]



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Caption: Reactivity map of **3-Formylcrotyl acetate**'s functional groups.

Application in Vitamin A Synthesis

The primary industrial application of **3-Formylcrotyl acetate** is its role as the C_5 building block in the $C_{15} + C_5$ coupling strategy for Vitamin A synthesis, famously employed in the BASF process.[1]

Experimental Protocol: Wittig Reaction for Vitamin A Precursor

This protocol outlines the coupling of the C₅ aldehyde (**3-Formylcrotyl acetate**) with a C₁₅ phosphonium ylide.



- Ylide Generation: In a flame-dried, multi-neck round-bottom flask under an inert nitrogen atmosphere, the C₁₅ triphenylphosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, toluene). The suspension is cooled in an ice bath. A strong base (e.g., n-butyllithium, sodium methoxide) is added dropwise to deprotonate the phosphonium salt, generating the characteristic deep red color of the ylide.
- Aldehyde Addition: A solution of **3-Formylcrotyl acetate** (the C₅ component) in the same anhydrous solvent is added slowly to the ylide solution at low temperature to control the exothermic reaction.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the complete consumption of the aldehyde. The aldehyde group of the C₅ component reacts with the ylide to form the C₂₀ backbone of Vitamin A acetate.[1]
- Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude Vitamin A acetate is then purified by column chromatography or recrystallization to yield the final product.

Biological Significance

The principal biological relevance of **3-Formylcrotyl acetate** is as a synthetic precursor to Vitamin A.[1] Vitamin A is an essential nutrient vital for vision, immune function, and cellular growth.[1] The formyl group of the C₅ acetate is crucial as it aligns with the polyene chain required for the biological activity of Vitamin A.[1]

Due to the electrophilic nature of its α,β -unsaturated aldehyde moiety, **3-Formylcrotyl acetate** can form covalent bonds with biological nucleophiles.[1] This reactivity suggests it could be investigated for potential pharmacological applications, although its primary role remains as a key synthetic intermediate.[1]



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